molecular formula C28H32N4O4 B2641171 1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872860-88-3

1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2641171
CAS No.: 872860-88-3
M. Wt: 488.588
InChI Key: PDNQGGAWRBUKNX-UHFFFAOYSA-N
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Description

1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C28H32N4O4 and its molecular weight is 488.588. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Attachment Inhibition

A study by Wang et al. (2009) explored the antiviral properties of derivatives including 4-fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, which were characterized as potent inhibitors of HIV-1 attachment. These compounds were found to interfere with the interaction between the viral gp120 and the host cell receptor CD4, indicating a critical role of the piperazine ring as part of the pharmacophore in inhibiting HIV-1 attachment (Wang et al., 2009).

Alpha 1 Adrenoceptor Ligands

Russo et al. (1991) assessed the alpha 1 adrenoceptor affinity of 3-substituted pyrimido[5,4-b]indole-2,4-diones, noting that compounds with a (phenylpiperazinyl)alkyl side chain were potent alpha 1 adrenoceptor ligands. This work underscores the potential of such derivatives in the development of new drugs targeting the alpha 1 adrenoceptor (Russo et al., 1991).

Organic Synthesis and Reaction Studies

Research by Shin et al. (1983) demonstrated the synthesis and reactions of spiro[oxolane-2,2′-piperazine]-3′,6′-diones, highlighting the structural versatility and reactivity of piperazine derivatives in organic chemistry. This study contributes to the broader understanding of piperazine-based compounds in synthetic chemistry applications (Shin et al., 1983).

Crystal Engineering and Thermochemistry

A study by Wells et al. (2012) focused on the synthesis, crystal packing, and thermochemistry of piperazinediones derived from 2-amino-4,7-dialkoxyindan-2-carboxylic acids. The research highlighted the supramolecular organizations determined by X-ray crystallography and explored the thermochemical properties of these compounds, providing insights into the structural and physical properties of piperazine derivatives (Wells et al., 2012).

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O4/c1-36-22-11-9-21(10-12-22)29-15-17-31(18-16-29)28(35)27(34)24-19-32(25-8-4-3-7-23(24)25)20-26(33)30-13-5-2-6-14-30/h3-4,7-12,19H,2,5-6,13-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNQGGAWRBUKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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